molecular formula C11H11NO4 B1317999 (Quinolin-8-yloxy)-acetic acid hydrate CAS No. 1047652-15-2

(Quinolin-8-yloxy)-acetic acid hydrate

Cat. No.: B1317999
CAS No.: 1047652-15-2
M. Wt: 221.21 g/mol
InChI Key: JJKHBNGQLMZSKQ-UHFFFAOYSA-N
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Description

(Quinolin-8-yloxy)-acetic acid hydrate is a chemical compound that features a quinoline moiety linked to an acetic acid group through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Quinolin-8-yloxy)-acetic acid hydrate typically involves the reaction of 8-hydroxyquinoline with ethyl chloroacetate in the presence of a base to form the ethyl ester of o-alkylated 8-hydroxyquinoline. This intermediate is then reacted with hydrazine hydrate to yield 2-(quinolin-8-yloxy)acetohydrazide . The final step involves the hydrolysis of the hydrazide to produce this compound.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, potentially forming quinoline N-oxide derivatives.

    Reduction: Reduction reactions may convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group can be modified with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(Quinolin-8-yloxy)-acetic acid hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Quinolin-8-yloxy)-acetic acid hydrate largely depends on its application. In the context of its antimicrobial properties, the compound forms metal complexes that can disrupt bacterial cell walls or interfere with essential enzymes. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

    8-Hydroxyquinoline: A precursor to (Quinolin-8-yloxy)-acetic acid hydrate, known for its antimicrobial properties.

    Quinoline N-oxide: An oxidized derivative with different reactivity and applications.

    Tetrahydroquinoline: A reduced form with distinct biological activities.

Uniqueness: this compound is unique due to its ability to form stable metal complexes and its versatile reactivity, making it valuable in various fields of research and industry.

Properties

IUPAC Name

2-quinolin-8-yloxyacetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3.H2O/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9;/h1-6H,7H2,(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKHBNGQLMZSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC(=O)O)N=CC=C2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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